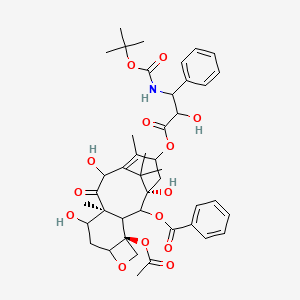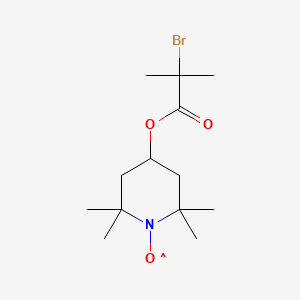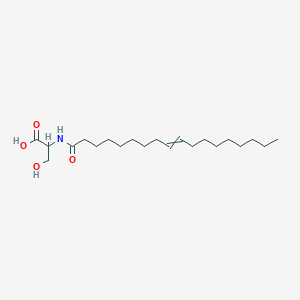
4-epi-Docetaxel;7-Epidocetaxel;7-Epitaxotere
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-EPI-DOCETAXEL is a stereoisomer of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is a major impurity of docetaxel and has been studied for its antitumor properties and toxicity. While it shares some similarities with docetaxel, 7-EPI-DOCETAXEL exhibits distinct chemical and biological characteristics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-EPI-DOCETAXEL involves the epimerization of docetaxel at the C7 position. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of high-performance liquid chromatography (HPLC) to detect and isolate 7-EPI-DOCETAXEL from docetaxel .
Industrial Production Methods: Industrial production of 7-EPI-DOCETAXEL typically involves the large-scale synthesis of docetaxel followed by the separation and purification of 7-EPI-DOCETAXEL. This process requires advanced chromatographic techniques and stringent quality control measures to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions: 7-EPI-DOCETAXEL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 7-EPI-DOCETAXEL include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 7-EPI-DOCETAXEL include various derivatives with enhanced antitumor properties. These derivatives are often evaluated for their potential use in cancer therapy and other medical applications .
科学的研究の応用
7-EPI-DOCETAXEL has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable compound for studying stereoisomerism and epimerization processes. In biology and medicine, 7-EPI-DOCETAXEL is investigated for its antitumor properties and potential use in cancer therapy. It has been shown to exhibit comparable in vitro anti-cancer effects to docetaxel, although its in vivo antitumor effectiveness is generally inferior . Additionally, 7-EPI-DOCETAXEL is used in the development of drug formulations and delivery systems, such as docetaxel-loaded albumin nanoparticles .
作用機序
The mechanism of action of 7-EPI-DOCETAXEL is similar to that of docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This inhibition of microtubule dynamics disrupts cell division and leads to cell death. The molecular targets of 7-EPI-DOCETAXEL include tubulin, a protein that forms the structural component of microtubules .
類似化合物との比較
Similar Compounds: Similar compounds to 7-EPI-DOCETAXEL include docetaxel, paclitaxel, and other taxane derivatives. These compounds share a common mechanism of action and are used in cancer therapy.
Uniqueness: 7-EPI-DOCETAXEL is unique due to its specific stereoisomeric configuration, which results in distinct chemical and biological properties. While it exhibits similar in vitro anti-cancer effects to docetaxel, its in vivo antitumor effectiveness is generally inferior . This uniqueness makes 7-EPI-DOCETAXEL a valuable compound for studying the effects of stereoisomerism on drug activity and toxicity.
特性
分子式 |
C43H53NO14 |
|---|---|
分子量 |
807.9 g/mol |
IUPAC名 |
[(1S,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,31?,32?,33?,35?,41-,42+,43-/m1/s1 |
InChIキー |
ZDZOTLJHXYCWBA-GSPNINMRSA-N |
異性体SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)

![5-[3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14791142.png)

![2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione](/img/structure/B14791160.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
![4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14791168.png)
![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)
![3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B14791188.png)


